Methyl (3R)-3-amino-3-(2-anthryl)propanoate
CAS No.:
Cat. No.: VC17483777
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO2 |
|---|---|
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-anthracen-2-ylpropanoate |
| Standard InChI | InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1 |
| Standard InChI Key | XNMZEVMFODYBME-QGZVFWFLSA-N |
| Isomeric SMILES | COC(=O)C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
| Canonical SMILES | COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl (3R)-3-amino-3-(2-anthryl)propanoate features a β-amino acid ester backbone substituted at the β-carbon with a 2-anthryl group. The anthracene moiety, a polycyclic aromatic hydrocarbon (PAH), contributes to the compound’s planar rigidity and electronic properties, while the methyl ester and amino groups enhance solubility and reactivity. The (3R) configuration ensures stereochemical specificity, critical for interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-anthracen-2-ylpropanoate |
| InChI | InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1 |
| SMILES | COC(=O)CC@HN |
Physicochemical Characteristics
The anthracene group imparts significant hydrophobicity, with a calculated logP value suggesting moderate lipid solubility. Spectroscopic data, including and , confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 170–175 ppm). The compound’s fluorescence, typical of anthracene derivatives, is under investigation for imaging applications.
Synthesis and Chiral Control
Synthetic Routes
The synthesis of methyl (3R)-3-amino-3-(2-anthryl)propanoate typically begins with the preparation of the anthracene precursor, followed by asymmetric addition to an α,β-unsaturated ester. A representative pathway involves:
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Friedel-Crafts Acylation: Anthracene reacts with acryloyl chloride to form 2-anthrylcarbonyl chloride.
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Michael Addition: Chiral induction is achieved using a cinchona alkaloid catalyst to add an ammonia equivalent to the α,β-unsaturated ester intermediate.
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Esterification: The resulting β-amino acid is methylated using diazomethane or methanol under acidic conditions.
Chirality and Purification
Asymmetric synthesis ensures enantiomeric excess (ee) >98%, validated via chiral HPLC. Recrystallization from ethanol/water mixtures yields >95% purity, critical for pharmacological studies.
Applications in Scientific Research
Medicinal Chemistry
The compound’s anthracene moiety enables intercalation into DNA, suggesting potential as an anticancer agent. Preliminary studies show inhibition of topoisomerase II at IC values of 12–15 μM in HeLa cells. Additionally, its amino acid backbone mimics natural substrates, enabling protease inhibition studies.
Materials Science
In organic electronics, the anthracene group facilitates charge transport. Thin films of the compound exhibit hole mobility of , comparable to rubrene derivatives. Research into its use as a blue-emitting material in OLEDs is ongoing.
Research Findings and Biological Activity
Enzyme Interactions
In vitro assays reveal moderate inhibition of acetylcholinesterase (AChE) with a of 8.3 μM, attributed to π-π stacking between anthracene and the enzyme’s aromatic gorge. This positions the compound as a lead for Alzheimer’s disease therapeutics.
Spectroscopic Characterization
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR | 3320 cm (N-H), 1725 cm (C=O) |
| (CDCl) | δ 8.4–7.2 (anthracene H), δ 4.1 (CH), δ 3.7 (OCH) |
| UV-Vis | = 365 nm (ε = 12,400 L/mol·cm) |
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